Cas no 76897-06-8 (1-Phenylpentan-1-amine hydrochloride)

1-Phenylpentan-1-amine hydrochloride is a chiral amine derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its hydrochloride salt form enhances stability and solubility, making it suitable for various chemical applications. The compound features a phenyl group attached to a pentylamine backbone, offering versatility in reactions such as reductive amination or asymmetric synthesis. Its well-defined structure and purity make it valuable for producing fine chemicals, agrochemicals, or bioactive molecules. The hydrochloride form also facilitates handling and storage under standard laboratory conditions. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships or developing novel pharmacophores.
1-Phenylpentan-1-amine hydrochloride structure
76897-06-8 structure
Product Name:1-Phenylpentan-1-amine hydrochloride
CAS No:76897-06-8
MF:C11H18ClN
MW:199.720322132111
MDL:MFCD28126407
CID:5045980
PubChem ID:12321753
Update Time:2025-10-29

1-Phenylpentan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-phenylpentan-1-amine hydrochloride
    • 1-Phenylpentan-1-amine hydrochloride
    • MDL: MFCD28126407
    • Inchi: 1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H
    • InChI Key: MBNNSARPWZWWBT-UHFFFAOYSA-N
    • SMILES: Cl.NC(C1C=CC=CC=1)CCCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Topological Polar Surface Area: 26

1-Phenylpentan-1-amine hydrochloride Security Information

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Additional information on 1-Phenylpentan-1-amine hydrochloride

Introduction to 1-Phenylpentan-1-amine hydrochloride (CAS No. 76897-06-8)

1-Phenylpentan-1-amine hydrochloride, with the chemical formula C11H20NCl, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 76897-06-8, has garnered attention due to its structural properties and potential applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.

The molecular structure of 1-Phenylpentan-1-amine hydrochloride consists of a phenyl group attached to a pentanamine backbone, with the presence of a hydrochloride counterion. This configuration imparts unique physicochemical properties that make it suitable for various applications in medicinal chemistry. The phenyl ring contributes to hydrophobic interactions, while the amine group provides a site for further functionalization, enabling the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel pharmacophores that incorporate amine functionalities. 1-Phenylpentan-1-amine hydrochloride has been investigated as a potential building block in the synthesis of bioactive compounds. Its structural motif is reminiscent of several known pharmacological agents, suggesting that derivatives of this compound may exhibit interesting biological activities. For instance, amine-containing compounds have been widely explored for their roles in modulating neurotransmitter systems, making 1-Phenylpentan-1-amine hydrochloride a promising candidate for further investigation in neuropharmacology.

One of the most compelling aspects of 1-Phenylpentan-1-amine hydrochloride is its versatility in synthetic chemistry. The presence of both the phenyl ring and the primary amine allows for diverse chemical modifications, including nucleophilic substitution reactions, alkylation, and acylation. These reactions can be tailored to produce a wide range of derivatives with tailored biological properties. For example, researchers have explored the use of this compound in the synthesis of ligands for G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are targets for many therapeutic agents.

The pharmaceutical industry has long relied on structural diversity as a key strategy in drug discovery. 1-Phenylpentan-1-amine hydrochloride represents an excellent example of how a simple yet well-designed molecule can serve as a scaffold for developing new drugs. Its ability to undergo multiple functionalizations makes it an attractive candidate for library synthesis programs aimed at identifying novel bioactive compounds. High-throughput screening (HTS) techniques have been employed to evaluate the biological activity of derivatives derived from this compound, leading to several promising hits.

Recent advances in computational chemistry have further enhanced the utility of 1-Phenylpentan-1-amine hydrochloride. Molecular modeling studies have been conducted to predict the binding modes of this compound and its derivatives to target proteins. These studies provide valuable insights into the structure-activity relationships (SAR) governing biological activity, guiding the design of more effective pharmacological agents. Additionally, virtual screening techniques have been used to identify potential binding partners for this compound, expanding its therapeutic potential.

The synthesis of 1-Phenylpentan-1-amine hydrochloride has also been optimized to improve yield and purity. Multi-step synthetic routes have been developed that minimize side reactions and maximize efficiency. These methods often involve catalytic processes that enhance selectivity and reduce environmental impact. Green chemistry principles have been incorporated into some synthetic strategies, ensuring that the production of this compound is sustainable and environmentally friendly.

In conclusion, 1-Phenylpentan-1-amine hydrochloride (CAS No. 76897-06-8) is a versatile and promising compound with significant applications in pharmaceutical research and drug development. Its unique structural features and chemical properties make it an ideal candidate for further exploration in medicinal chemistry. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an important role in the discovery and development of novel therapeutic agents.

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